The synthesis of 2-(2,3,4-Trimethoxyphenyl)propanoate can be achieved through several methods, primarily focusing on esterification reactions. The most common method involves:
In laboratory settings, the reaction conditions (temperature, time, and concentration of reagents) are carefully optimized. For example, typical conditions might involve heating the reaction mixture to 60-80 °C for several hours while monitoring the progress via thin-layer chromatography.
The molecular structure of 2-(2,3,4-Trimethoxyphenyl)propanoate can be depicted using various structural representations:
COC1=C(OC)C(OC)=C(CC(O)C(O)=O)C=C1InChI=1S/C13H18O5/c1-18-10-7-6-9(11(19-2)12(10)20-3)8(14)5-4-15-13(17)16/h4-7H,5H2,1-3H3,(H,14)(H,15,16)This structure reveals a complex arrangement where the methoxy groups are positioned on a phenyl ring that is directly attached to a propanoate group. The presence of these methoxy groups not only affects the compound's solubility but also its reactivity in various chemical reactions .
2-(2,3,4-Trimethoxyphenyl)propanoate can undergo several types of chemical reactions typical for esters and aromatic compounds:
Common reagents used in these reactions include:
The physical properties of 2-(2,3,4-Trimethoxyphenyl)propanoate include:
Chemical properties include:
These properties make it suitable for various applications in chemical synthesis and biological research .
The applications of 2-(2,3,4-Trimethoxyphenyl)propanoate span several fields:
CAS No.: 32986-79-1
CAS No.: 2128735-28-2
CAS No.: 39015-77-5
CAS No.: 21115-85-5